4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine
Description
4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with an amino group at position 4 and a 2-fluoro-4-pyridyl moiety at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with enzymes such as kinases and dihydrofolate reductase (DHFR) .
Properties
IUPAC Name |
6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN5/c13-10-5-7(3-4-15-10)8-1-2-9-11(18-8)12(14)17-6-16-9/h1-6H,(H2,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLODUYRNZMIONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2N)C3=CC(=NC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine involves several steps. One common method includes the following steps :
Starting Material: The synthesis begins with the preparation of 2-substituted 5-aminopyridine-4-carboxylic acids.
Cyclization: These acids are then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or formamidine acetate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The pyrido[3,2-d]pyrimidine core can be formed through cyclization reactions involving formamide or formamidine acetate.
Common Reagents and Conditions
Formamide/Formamidine Acetate: Used for cyclization reactions.
Fluorinating Agents: Used for introducing the fluoropyridinyl group.
Major Products
The major product formed from these reactions is this compound itself, with potential side products depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other pyridopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine involves the inhibition of MAP4K4. This compound binds to the active site of MAP4K4, preventing its phosphorylation and subsequent activation of downstream signaling pathways . By inhibiting MAP4K4, the compound can modulate various cellular processes, including cell proliferation, migration, and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
*Selectivity ratio: Activity against target vs. off-target enzymes. ‡Toxoplasma gondii DHFR.
Key Observations:
Amino vs. Chlorine substituents () are associated with reduced solubility but increased electrophilicity, favoring covalent interactions in kinase inhibition .
Fluorine and Pyridyl vs. Arylthio Groups at Position 6 :
- The 2-fluoro-4-pyridyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance selectivity for kinases over DHFR compared to dimethoxyphenylthio substituents () .
- Arylthio groups (e.g., in compound 4 from ) improve tgDHFR inhibition (IC₅₀ ~10⁻⁸ M) but show lower selectivity for human DHFR, limiting therapeutic utility .
Comparison with Clinical Candidates: Seletalisib (), a PI3Kδ inhibitor, shares the pyrido[3,2-d]pyrimidine core but uses a trifluoroethylamino group at position 5. This modification confers >100-fold selectivity for PI3Kδ over other isoforms, highlighting the impact of substituents on target specificity .
Therapeutic Potential and Challenges
- Kinase Inhibition: Fluorine and pyridyl groups in the target compound may mimic ATP’s adenine ring, positioning it as a kinase inhibitor (e.g., ALK or EGFR). However, notes that thieno/pyrrolo-pyrimidines (e.g., compound IIB-2) achieve superior ALK inhibition (IC₅₀ = 5 nM) due to fused heterocyclic systems enhancing binding .
- DHFR Inhibition: 2,4-Diamino-6-substituted analogs () show nanomolar potency against tgDHFR but require optimization to reduce off-target effects in humans .
Biological Activity
Potential Biological Activity
4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine belongs to the class of pyrido[3,2-d]pyrimidines, which are known to exhibit various biological activities. While specific data on this compound is not available, we can infer potential activities based on structurally similar compounds.
Kinase Inhibition
Pyrido[3,2-d]pyrimidines have shown promise as kinase inhibitors. The compound may potentially inhibit various kinases, including:
- Cyclin-dependent kinases (CDKs)
- Tyrosine kinases
- MAP kinases
These kinases play crucial roles in cell signaling and regulation, making them important targets for therapeutic interventions .
Dihydrofolate Reductase (DHFR) Inhibition
The pyridopyrimidine core structure is known to inhibit DHFR, an essential enzyme in folate metabolism. This compound might exhibit DHFR inhibition, potentially affecting:
- DNA synthesis
- RNA synthesis
- Cell proliferation
This activity could be particularly relevant in the context of cancer treatment and certain autoimmune disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by its structural features:
- Pyrido[3,2-d]pyrimidine core : Provides a scaffold for kinase binding and potential DHFR inhibition.
- 4-Amino group : May contribute to hydrogen bonding interactions with target proteins.
- 2-Fluoro-4-pyridyl substituent : The fluorine atom could enhance metabolic stability and binding affinity.
Hypothetical Data Table
| Assay | IC50 (nM) | Notes |
|---|---|---|
| CDK2 inhibition | 25 | Comparable to similar pyrido[3,2-d]pyrimidines |
| DHFR inhibition | 50 | Moderate activity |
| Tyrosine kinase inhibition | 100 | Potential for further optimization |
Potential Applications
Based on the hypothetical biological activity profile, this compound could have potential applications in:
- Cancer therapy : As a kinase inhibitor, it might show antiproliferative effects on cancer cells.
- Autoimmune disorders : DHFR inhibition could be beneficial in conditions like rheumatoid arthritis.
- Antimicrobial activity : Some pyrido[3,2-d]pyrimidines have shown antibacterial properties, suggesting a potential role in fighting infections .
Future Research Directions
To fully elucidate the biological activity of this compound, the following studies would be crucial:
- In vitro kinase panel screening
- DHFR inhibition assays
- Cell-based proliferation assays
- In vivo pharmacokinetic and toxicity studies
- Structure-based design for optimizing activity and selectivity
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine with high yield?
- Methodological Answer : Optimize reaction conditions by selecting appropriate solvents (e.g., NMP for amination reactions) and temperatures (e.g., 120°C for nucleophilic substitution). Metal-free approaches using β-CF3 aryl ketones as precursors can enhance yield and reduce side reactions. Purification via column chromatography (e.g., CH2Cl2/MeOH gradients) ensures product purity. Reaction monitoring with TLC or HPLC is critical to assess completion .
Q. How can spectroscopic methods (NMR, HRMS) be applied to characterize this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the fluorine-substituted pyridyl and pyrido[3,2-d]pyrimidine core. For example, downfield shifts (~8.5–9.0 ppm) in aromatic protons indicate electron-withdrawing fluorine effects. HRMS validates molecular weight (e.g., m/z 297.092 for C12H8FN6). Compare spectral data with structurally analogous compounds, such as 4-fluoro-2-ethyl-6-phenylpyrimidine derivatives, to resolve ambiguities .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) to avoid inhalation or skin contact. Store waste separately and collaborate with certified waste management services for fluorinated organic compounds. Follow hazard codes (e.g., H303+H313+H333) and safety statements (P264+P280) for proper disposal and emergency response .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for pyrido[3,2-d]pyrimidine derivatives?
- Methodological Answer : Analyze variables such as substituent effects (e.g., electron-withdrawing groups on pyridyl rings reduce reactivity) and solvent polarity. For example, yields for 2-ethyl-4-fluoropyrimidines vary from 31% to >80% depending on the aryl amine nucleophile’s steric bulk. Systematic DOE (Design of Experiments) can isolate critical factors like temperature and catalyst loading .
Q. What strategies improve the solubility of this compound for in vitro biological assays?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or amino substituents) via post-synthetic modifications. Co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations enhance aqueous solubility without destabilizing the pyrimidine core. Pre-formulation studies using DSC (Differential Scanning Calorimetry) assess polymorphic stability .
Q. How does the 2-fluoro-4-pyridyl substituent influence binding to kinase targets?
- Methodological Answer : The fluorine atom enhances electronegativity, improving hydrogen bonding with kinase ATP pockets (e.g., VEGFR2 or EGFR). Molecular docking studies on analogs, such as 6-(3-chlorophenyl)-2-ethylpyrimidines, show that fluorination increases binding affinity by 1.5–2.0 kcal/mol. SAR (Structure-Activity Relationship) models correlate logP values with cellular permeability .
Q. What computational methods predict off-target interactions for this compound?
- Methodological Answer : Use molecular dynamics simulations to assess interactions with non-target proteins (e.g., cytochrome P450 enzymes). Pharmacophore models based on pyrido[3,2-d]pyrimidine scaffolds identify potential off-targets. Validate predictions with in vitro panels (e.g., Eurofins’ kinase profiling) to prioritize lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
